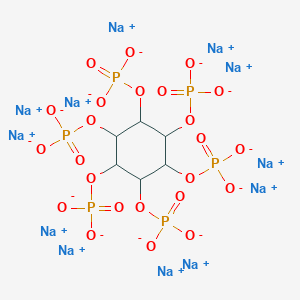
Sodium phytate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phytate persodium, also known as dodecasodium phytate, is a sodium salt of phytic acid (myo-inositol hexakisphosphate). It is a highly phosphorylated compound with the molecular formula
C6H6O24P6⋅12Na
and a molecular weight of 923.82 g/mol . Phytate persodium is known for its strong chelating properties, making it useful in various industrial and scientific applications.Mechanism of Action
Target of Action
Sodium phytate, also known as phytic acid, primarily targets positively charged cations such as calcium, iron, and zinc . It acts as a chelating agent, binding these minerals and forming complexes . This interaction plays a significant role in various biological processes, including mineral absorption and enzymatic reactions .
Mode of Action
This compound interacts with its targets by chelating positively charged cations . This interaction is due to the polyanionic nature of phytate, which allows it to bind with these cations . The binding process can affect the bioavailability of these minerals, potentially leading to their reduced absorption .
Biochemical Pathways
Phytate is involved in several biochemical pathways. It is a major form of phosphorus storage in plant tissues, accounting for 60-80% of total phosphorus . During germination, phytate is hydrolyzed by endogenous phytase and other phosphatases to release phosphate, inositol, and micronutrients to support the emerging seedling . The release of phosphorus from phytates occurs via sequential cleavage of phosphate groups .
Pharmacokinetics
It is known that the bioavailability of minerals can be affected by the presence of phytate, which can reduce their absorption . This is particularly relevant in the context of dietary intake, where high levels of phytate can lead to mineral deficiencies .
Result of Action
The action of this compound can have both beneficial and undesirable effects. On the positive side, phytate has been shown to have antioxidant properties, anticancer potential, and can reduce pathological calcifications in blood vessels and organs . It can inhibit lipid peroxidation through iron chelation, reducing iron-related free radical generation . This can mitigate neuronal damage and loss, showing promise in the treatment/prevention of neurodegenerative disease . On the downside, phytate can reduce the absorption of important minerals, affecting the homeostasis of the human body .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other nutrients and physical conditions such as pH and temperature can affect the production and activity of phytases, enzymes that hydrolyze phytate . Additionally, the dietary context in which phytate is consumed can impact its effects. In balanced diets, the inhibitory effects of phytate on mineral absorption are low . Under non-balanced dietary conditions, high in phytate but low in minerals and essential trace elements, phytate may affect the bioavailability and status of such ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phytate persodium can be synthesized through the neutralization of phytic acid with sodium hydroxide. The reaction typically involves dissolving phytic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain phytate persodium as a solid.
Industrial Production Methods
In industrial settings, phytate persodium is produced by extracting phytic acid from plant sources such as rice bran or corn steep liquor. The extracted phytic acid is then neutralized with sodium hydroxide under controlled conditions to produce phytate persodium. The product is purified through crystallization or precipitation methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Phytate persodium undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as calcium, magnesium, and iron.
Hydrolysis: Under acidic conditions, phytate persodium can hydrolyze to release inorganic phosphate and inositol.
Oxidation and Reduction: While less common, phytate persodium can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Chelation: Typically occurs in aqueous solutions with metal ions.
Hydrolysis: Requires acidic conditions (pH < 2) and elevated temperatures.
Redox Reactions: May involve oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Major Products Formed
Chelation: Metal-phytate complexes.
Hydrolysis: Inorganic phosphate and inositol.
Redox Reactions: Various oxidized or reduced forms of phytate persodium.
Scientific Research Applications
Phytate persodium has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and to prevent metal ion contamination in experiments.
Biology: Investigated for its role in cellular signaling and as an antioxidant.
Medicine: Explored for its potential in preventing kidney stones and as an anti-cancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in food preservation, water treatment, and as an additive in detergents to enhance cleaning efficiency.
Comparison with Similar Compounds
Phytate persodium is unique due to its high degree of phosphorylation and strong chelating ability. Similar compounds include:
Phytic Acid: The parent compound of phytate persodium, with similar chelating properties but without the sodium ions.
Sodium Tripolyphosphate: Another chelating agent used in detergents and water treatment, but with a different structure and lower chelating strength.
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with a different molecular structure and broader range of metal ion affinities.
Phytate persodium stands out for its specific applications in food and medicine, where its natural origin and biocompatibility are advantageous.
Properties
CAS No. |
17211-15-3 |
|---|---|
Molecular Formula |
C6H18NaO24P6 |
Molecular Weight |
683.03 g/mol |
IUPAC Name |
dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate |
InChI |
InChI=1S/C6H18O24P6.Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24); |
InChI Key |
PZCMBBUEUBFPHB-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Na] |
Key on ui other cas no. |
14306-25-3 17211-15-3 |
Pictograms |
Irritant |
Synonyms |
Acid, Phytic Calcium Phytate Hexakisphosphate, Inositol Hexaphosphate, Inositol Inositol Hexakisphosphate Inositol Hexaphosphate Phytate Phytate, Calcium Phytate, Sodium Phytic Acid Phytin Sodium Phytate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



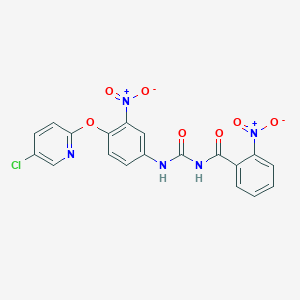

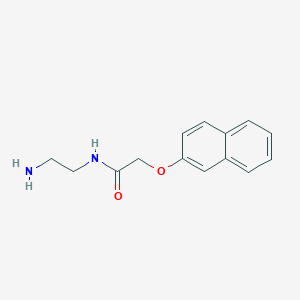
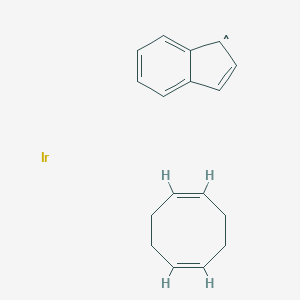
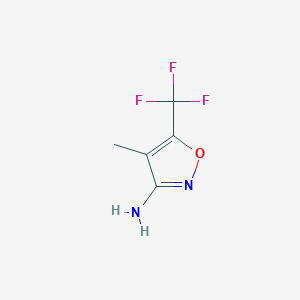
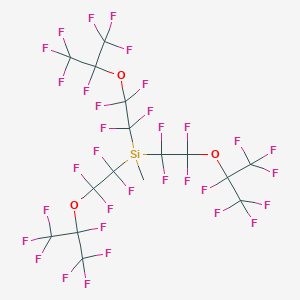

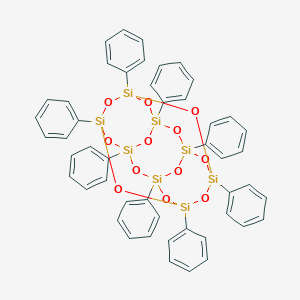
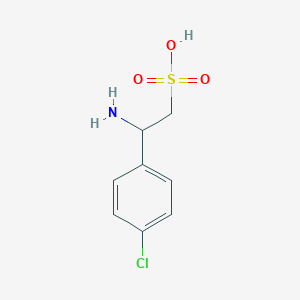
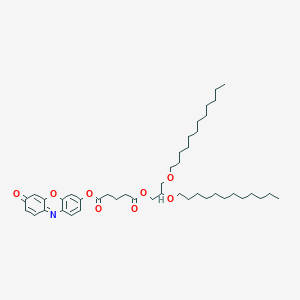
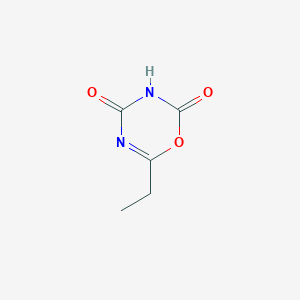
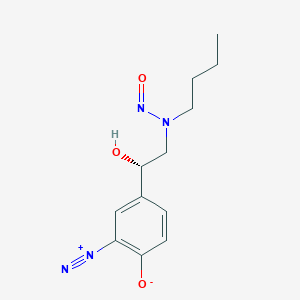
![3-Benzyl-4-[4-(methylamino)butoxy]phenol](/img/structure/B33891.png)
